![molecular formula C21H20FN3O4 B1680500 Radiprodil CAS No. 496054-87-6](/img/structure/B1680500.png)
Radiprodil
Overview
Description
Radiprodil belongs to the class of organic compounds known as 4-benzylpiperidines . It is an investigational drug that has been used in trials studying the treatment of Infantile Spasms (IS) and Diabetic Peripheral Neuropathic Pain .
Molecular Structure Analysis
Radiprodil has a molecular formula of C21H20FN3O4 and an average mass of 397.400 Da . It is a small molecule drug .Physical And Chemical Properties Analysis
Radiprodil has a density of 1.4±0.1 g/cm3, a molar refractivity of 102.2±0.3 cm3, and a molar volume of 284.9±3.0 cm3 . It also has a polar surface area of 88 Å2 and a polarizability of 40.5±0.5 10-24 cm3 .Scientific Research Applications
Treatment of Infantile Spasm Syndrome (ISS)
Radiprodil has been used in the treatment of Infantile Spasm Syndrome (ISS), an epileptic encephalopathy . It has been tested as a negative allosteric NR2B modulator in preclinical seizure models and in infants with ISS . The drug showed significant protective seizure effects in juvenile rats, corresponding to late infancy in humans . In a study, three infants resistant to a combination of vigabatrin and prednisolone received individually titrated doses of radiprodil for up to 34 days . Radiprodil was safe and well tolerated in all three infants, and showed the expected pharmacokinetic profile .
Treatment of GRIN-related Disorder
Radiprodil is being evaluated in a phase 1B trial for the treatment of GRIN-related disorder in children with a Gain-of-Function (GoF) genetic variant . The study is open-label, so all participants will be treated with radiprodil . The effect of radiprodil is assessed in two cohorts of pediatric participants: one cohort of participants with treatment-resistant seizures (with or without behavioral symptoms) and one cohort of participants with behavioral symptoms but no qualifying seizures caused by GoF variants in the GRIN gene .
Pharmacokinetic Study
A pharmacokinetic study of radiprodil oral suspension has been conducted . This study provides valuable information about the absorption, distribution, metabolism, and excretion of radiprodil, which is crucial for understanding its therapeutic potential and safety profile .
Treatment of Pathologic Myopia
Radiprodil is being researched for the treatment of pathologic myopia or myopic macular degeneration (MMD), a severe eye disease . This research is being conducted in partnership with Maastricht University in the Netherlands .
Mechanism of Action
Target of Action
Radiprodil is an orally active and selective antagonist of the NMDA NR2B receptor . The NMDA NR2B receptor is a subtype of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory function .
Mode of Action
Radiprodil acts as a negative allosteric modulator of the NR2B subunit of the NMDA receptors . This means that it binds to a site on the NR2B subunit that is distinct from the active site, altering the receptor’s conformation and reducing its activity . This modulation results in the inhibition of NMDA glutamate currents, particularly in receptors containing NR2B subunits coded by gain-of-function mutations in the GRIN2B and GRIN2A genes .
Biochemical Pathways
The primary biochemical pathway affected by Radiprodil involves the NMDA receptor signaling . By selectively modulating the NR2B subunit of the NMDA receptor, Radiprodil can influence the flow of ions through the receptor’s channel, thereby affecting neuronal excitability and synaptic transmission . .
Pharmacokinetics
In a phase 1B/2A trial, Radiprodil was found to be safe and well-tolerated in infants, and it showed the expected pharmacokinetic profile . More comprehensive pharmacokinetic studies are needed to fully understand Radiprodil’s ADME properties and their impact on its bioavailability.
Result of Action
At the molecular level, Radiprodil’s action results in the inhibition of NMDA glutamate currents . At the cellular level, this can lead to a reduction in neuronal excitability and alterations in synaptic transmission . In preclinical seizure models, Radiprodil has shown protective seizure effects . In clinical trials, it has shown potential efficacy in controlling epileptic spasms in infants with certain disorders .
Action Environment
The efficacy and stability of Radiprodil’s action can be influenced by various environmental factors. For example, the age of the patient can affect the drug’s efficacy, as Radiprodil has shown the largest protective seizure effects in juvenile rats . Other factors, such as the presence of certain genetic variants, can also influence the drug’s action . .
Safety and Hazards
Future Directions
Radiprodil is currently under clinical development for the treatment of GRIN-related disorders . The first clinical study on Radiprodil in children living with GRIN2B gain of function has been initiated with a goal to establish appropriate dosing based on safety and initial effect . The strength of the preclinical data accumulated so far suggests that the use of such an A2A and NR2B antagonist combination could bring significant motor improvement to PD patients, without inducing the motor complications induced by L-Dopa therapy .
properties
IUPAC Name |
2-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]-2-oxo-N-(2-oxo-3H-1,3-benzoxazol-6-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O4/c22-15-3-1-13(2-4-15)11-14-7-9-25(10-8-14)20(27)19(26)23-16-5-6-17-18(12-16)29-21(28)24-17/h1-6,12,14H,7-11H2,(H,23,26)(H,24,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGRZLGAQZPEHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=C(C=C2)F)C(=O)C(=O)NC3=CC4=C(C=C3)NC(=O)O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80964297 | |
Record name | 2-{4-[(4-Fluorophenyl)methyl]piperidin-1-yl}-N-(2-hydroxy-1,3-benzoxazol-6-yl)-2-oxoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80964297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Radiprodil | |
CAS RN |
496054-87-6 | |
Record name | Radiprodil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0496054876 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Radiprodil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12260 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-{4-[(4-Fluorophenyl)methyl]piperidin-1-yl}-N-(2-hydroxy-1,3-benzoxazol-6-yl)-2-oxoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80964297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RADIPRODIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XGC17ZKUF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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